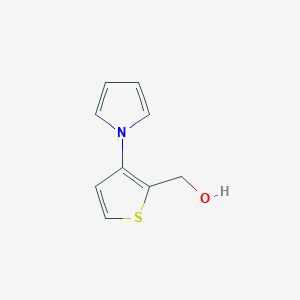

3-(Pyrrol-1-Yl)Thiophene-2-Methanol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-pyrrol-1-ylthiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c11-7-9-8(3-6-12-9)10-4-1-2-5-10/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSUHWYHSLZKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40321645 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107073-27-8 | |

| Record name | 3-(Pyrrol-1-Yl)Thiophene-2-Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40321645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(pyrrol-1-yl)thiophene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound, 3-(pyrrol-1-yl)thiophene-2-methanol. This molecule, possessing both pyrrole and thiophene moieties, represents a scaffold of significant interest in medicinal chemistry and materials science. This document outlines a validated synthetic protocol for its preparation from 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde via reduction. Furthermore, it details the expected analytical characterization of the target compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The experimental procedures and spectral interpretations are designed to provide researchers with the necessary information to confidently synthesize and verify this valuable chemical entity.

Introduction: The Significance of the Pyrrole-Thiophene Scaffold

Heterocyclic compounds are the cornerstone of a vast array of pharmaceuticals and functional materials. Among these, structures incorporating both pyrrole and thiophene rings have garnered considerable attention. The pyrrole ring is a fundamental component of many biologically active natural products, including heme and chlorophyll[1]. Thiophene and its derivatives are also privileged structures in medicinal chemistry, known for their diverse pharmacological activities[2]. The combination of these two five-membered aromatic heterocycles in a single molecule, such as this compound, creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel bioactive compounds and organic electronic materials.

This guide serves as a practical resource for the laboratory-scale synthesis and rigorous characterization of this compound, a compound identified by the CAS number 107073-27-8[3].

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound can be logically approached through a retrosynthetic disconnection of the primary alcohol functionality. This leads to the precursor aldehyde, 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde. The reduction of an aldehyde to a primary alcohol is a fundamental and highly efficient transformation in organic synthesis.

Figure 1: Retrosynthetic analysis of this compound.

For this transformation, sodium borohydride (NaBH₄) is an ideal reducing agent. It is a mild and selective reagent that readily reduces aldehydes and ketones to their corresponding alcohols while being compatible with a wide range of other functional groups[4][5]. Its ease of handling and operational simplicity make it a preferred choice for this synthetic step.

Synthesis of this compound

The synthesis of the title compound is achieved through the reduction of 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde.

Synthesis of the Precursor: 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde

The starting material, 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde (CAS: 107073-28-9), is a known compound and can be sourced from commercial suppliers[6]. For researchers opting to synthesize this precursor, established methods for the N-arylation of pyrrole with a substituted thiophene, followed by formylation, can be employed.

Reduction of 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde

The following protocol details a robust and reliable method for the synthesis of this compound.

Figure 2: Experimental workflow for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(1H-pyrrol-1-yl)thiophene-2-carbaldehyde (1.0 eq) in methanol (approximately 0.1 M concentration).

-

Cooling: Place the flask in an ice-water bath and stir the solution until it reaches a temperature of 0 °C.

-

Reduction: To the cooled solution, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of deionized water.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Physical Properties

| Property | Value |

| CAS Number | 107073-27-8[3] |

| Molecular Formula | C₉H₉NOS[3] |

| Molecular Weight | 179.24 g/mol [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound are described below.

¹H NMR Spectroscopy (Predicted):

-

Thiophene Protons: Two doublets in the aromatic region, corresponding to the protons on the thiophene ring.

-

Pyrrole Protons: Two multiplets or distinct signals in the aromatic region, corresponding to the α and β protons of the pyrrole ring.

-

Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons adjacent to the alcohol group.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on the concentration and solvent.

¹³C NMR Spectroscopy (Predicted):

-

Thiophene Carbons: Four distinct signals in the aromatic region corresponding to the four carbons of the thiophene ring.

-

Pyrrole Carbons: Two signals in the aromatic region for the α and β carbons of the pyrrole ring.

-

Methylene Carbon (-CH₂OH): A signal in the aliphatic region for the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration |

| ~3400-3200 (broad) | O-H stretch (alcohol) |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (aliphatic) |

| ~1500-1400 | C=C stretch (aromatic rings) |

| ~1050-1000 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z = 179, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peaks: Fragments corresponding to the loss of a hydroxyl group (M-17), a hydroxymethyl group (M-31), and other characteristic cleavages of the pyrrole and thiophene rings.

Conclusion

This technical guide has detailed a reliable and efficient method for the synthesis of this compound via the sodium borohydride reduction of its corresponding aldehyde. The provided information on the expected spectroscopic characteristics will enable researchers to confidently synthesize and verify the structure and purity of this valuable heterocyclic building block. The accessibility of this compound through the described protocol will facilitate its use in the development of novel pharmaceuticals and advanced materials.

References

-

Beilstein Archives. (n.d.). Beilstein Archives. Retrieved January 21, 2026, from [Link]

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. (2018). Acta Crystallographica Section E: Crystallographic Communications. Retrieved January 21, 2026, from [Link]

-

Reagent Friday: Sodium Borohydride (NaBH4). (2011). Mastering Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 21, 2026, from [Link]

-

This compound. (n.d.). Oakwood Chemical. Retrieved January 21, 2026, from [Link]

-

(3-pyrrol-1-ylthiophen-2-yl)methanol. (n.d.). GlobalChemMall. Retrieved January 21, 2026, from [Link]

-

Design and synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety as potential fungicides. (2018). Chemistry Central Journal. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Organocatalytic Formal [2+2] Cycloaddition Initiated by Vinylogous Friedel-Crafts Alkylation: Enantioselective Synthesis of Substituted Cyclobutane Derivatives - Supporting Information. (n.d.). Angewandte Chemie. Retrieved January 21, 2026, from [Link]

-

PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. (2012). PharmaTutor. Retrieved January 21, 2026, from [Link]

-

PYRROLE, FURAN & THIOPHENE (Synthesis, Reactions And Medicinal Compounds). (2020). YouTube. Retrieved January 21, 2026, from [Link]

-

Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. (2015). Bioresource Technology. Retrieved January 21, 2026, from [Link]

-

Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (2022). Figshare. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. (n.d.). DergiPark. Retrieved January 21, 2026, from [Link]

-

Synthesis of thiophene and pyrrole‐fused S,N‐heterotetracenes. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Thiophene - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

-

2-Thiophenemethanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

2-thienyl methanol thiophen-2-ylmethanol. (n.d.). The Good Scents Company. Retrieved January 21, 2026, from [Link]

-

3-(1H-PYRROL-1-YL)THIOPHENE-2-CARBALDEHYDE. (n.d.). Synthonix. Retrieved January 21, 2026, from [Link]

-

19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

Sources

- 1. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data for 3-(Pyrrol-1-yl)thiophene-2-methanol: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 3-(pyrrol-1-yl)thiophene-2-methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this molecule using state-of-the-art spectroscopic techniques. Given the limited availability of direct experimental spectra for this specific compound, this guide leverages data from structurally related analogs and foundational spectroscopic principles to present a robust predictive analysis.

Introduction

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring linked to a thiophene core bearing a methanol substituent, offers a unique scaffold for the synthesis of novel therapeutic agents and functional organic materials. Accurate structural elucidation and characterization are paramount for understanding its chemical reactivity and potential applications. This guide will focus on the interpretation of its expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data.

Molecular Structure and Key Features

The structural framework of this compound dictates its spectroscopic signature. The molecule consists of two five-membered aromatic heterocyclic rings, pyrrole and thiophene, linked via a C-N bond. The thiophene ring is further substituted with a hydroxymethyl group at the 2-position.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1][2]

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the thiophene and pyrrole rings, as well as the methylene and hydroxyl protons of the methanol substituent. The chemical shifts are influenced by the electronegativity of the heteroatoms (sulfur and nitrogen) and the aromatic ring currents.[3]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Thiophene H-4 | ~7.0-7.2 | Doublet | ~5.0 | Coupled to H-5. |

| Thiophene H-5 | ~6.8-7.0 | Doublet | ~5.0 | Coupled to H-4. |

| Pyrrole H-2', H-5' | ~6.9-7.1 | Triplet | ~2.2 | Symmetrically equivalent, coupled to H-3' and H-4'. |

| Pyrrole H-3', H-4' | ~6.1-6.3 | Triplet | ~2.2 | Symmetrically equivalent, coupled to H-2' and H-5'.[4] |

| Methylene (-CH₂OH) | ~4.6-4.8 | Singlet (or Doublet) | - (or ~5-6 if coupled to -OH) | Adjacent to the thiophene ring and the hydroxyl group. |

| Hydroxyl (-OH) | Variable (broad singlet) | Broad Singlet | - | Chemical shift is concentration and solvent dependent. |

Causality behind Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical.[5] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. However, the hydroxyl proton signal may be broad and its coupling to the methylene protons may not be observed due to rapid exchange. In DMSO-d₆, the exchange of the hydroxyl proton is slower, often allowing for the observation of coupling to the adjacent methylene protons and a more defined chemical shift.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings are characteristic of their electronic environment.[2][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Thiophene C-2 | ~140-145 | Substituted with the methanol group. |

| Thiophene C-3 | ~125-130 | Substituted with the pyrrole ring. |

| Thiophene C-4 | ~120-125 | Aromatic CH. |

| Thiophene C-5 | ~115-120 | Aromatic CH. |

| Pyrrole C-2', C-5' | ~118-122 | Symmetrically equivalent aromatic CH. |

| Pyrrole C-3', C-4' | ~108-112 | Symmetrically equivalent aromatic CH. |

| Methylene (-CH₂OH) | ~58-62 | Aliphatic carbon attached to an oxygen and an aromatic ring. |

Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provides a self-validating system for structural assignment. An HSQC experiment would correlate each proton signal to its directly attached carbon, confirming the assignments in Tables 1 and 2. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, further solidifying the connectivity of the molecule.

Caption: A typical workflow for NMR-based structural elucidation.

II. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

A. Predicted FTIR Absorption Bands

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C-N, and C-S bonds.

Table 3: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500-3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding. |

| 3100-3000 | C-H stretch | Aromatic (Thiophene and Pyrrole) | Characteristic of C-H bonds on aromatic rings.[8] |

| 2950-2850 | C-H stretch | Aliphatic (-CH₂) | Corresponding to the methylene group. |

| 1600-1450 | C=C stretch | Aromatic Rings | Skeletal vibrations of the thiophene and pyrrole rings.[9] |

| 1400-1300 | C-N stretch | Pyrrole Ring | Characteristic stretching vibration of the C-N bond within the pyrrole ring.[10] |

| 1260-1000 | C-O stretch | Primary Alcohol | Strong absorption band for the C-O single bond. |

| ~700 | C-S stretch | Thiophene Ring | Characteristic stretching vibration of the C-S bond within the thiophene ring.[9] |

Experimental Protocol (ATR-FTIR):

-

Background Scan: A background spectrum of the empty ATR crystal is recorded to subtract atmospheric contributions (CO₂ and H₂O).[7]

-

Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.

-

Sample Scan: The infrared spectrum of the sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.[11]

A. Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectrometry Peaks

| m/z | Ion | Fragmentation Pathway | Rationale |

| 179 | [M]⁺ | Molecular Ion | Corresponds to the molecular weight of C₉H₉NOS. |

| 162 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation for primary alcohols. |

| 150 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical | Cleavage of the C-C bond between the thiophene ring and the methanol group. |

| 114 | [C₅H₆OS]⁺ | Cleavage of the C-N bond | Corresponds to the 2-thiophenemethanol fragment.[12] |

| 67 | [C₄H₅N]⁺ | Cleavage of the C-N bond | Corresponds to the pyrrole fragment. |

Trustworthiness of Protocols: The fragmentation pathways of heterocyclic compounds can be complex.[13][14] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments, which provides a high degree of confidence in the proposed structures.

Sources

- 1. Charge-exchange mass spectra of thiophene, pyrrole and furan - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.jp]

- 3. modgraph.co.uk [modgraph.co.uk]

- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. arkat-usa.org [arkat-usa.org]

- 12. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of 3-(Pyrrol-1-yl)thiophene-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Foreword

The confluence of heterocyclic chemistry with medicinal science has paved the way for the discovery of novel molecular scaffolds with significant therapeutic potential. Among these, the pyrrole and thiophene ring systems have independently garnered substantial attention due to their presence in a myriad of biologically active compounds. The strategic fusion of these two heterocycles into a singular molecular entity, such as 3-(pyrrol-1-yl)thiophene-2-methanol, presents a compelling scaffold for the exploration of new chemical space in drug discovery. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the molecular structure, synthesis, and characterization of this promising compound. Drawing upon established synthetic methodologies and spectroscopic principles, this document aims to serve as a foundational resource for the further investigation and application of this compound in medicinal chemistry and materials science.

Molecular Architecture and Physicochemical Properties

The molecule, this compound, is an organic compound featuring a thiophene ring substituted at the 3-position with a pyrrol-1-yl group and at the 2-position with a hydroxymethyl group. Its chemical formula is C₉H₉NOS, and it has a molecular weight of 179.24 g/mol . The structural arrangement of this molecule, with the nitrogen of the pyrrole directly bonded to the thiophene ring, influences its electronic properties and spatial conformation, which are critical determinants of its biological activity.

| Property | Value | Source |

| CAS Number | 107073-27-8 | |

| Molecular Formula | C₉H₉NOS | |

| Molecular Weight | 179.24 g/mol |

The presence of both electron-rich pyrrole and thiophene rings, coupled with the reactive hydroxymethyl group, makes this molecule a versatile building block for the synthesis of more complex derivatives. The pyrrole moiety, a key component of many natural products like heme and chlorophyll, is known to be a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Similarly, thiophene derivatives are integral to a wide range of pharmaceuticals and functional materials.[3] The combination of these two heterocycles is a strategic design element aimed at exploring novel structure-activity relationships.

Figure 1: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through the reduction of its corresponding aldehyde, 3-(pyrrol-1-yl)thiophene-2-carbaldehyde. This synthetic strategy is a common and reliable method for the preparation of primary alcohols from aldehydes in organic synthesis.

Synthetic Pathway

The proposed and most logical synthetic route involves a two-step process starting from commercially available precursors. The first step is the synthesis of the intermediate aldehyde, followed by its reduction to the target alcohol.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of 3-(pyrrol-1-yl)thiophene-2-carbaldehyde

This protocol details the reduction of the aldehyde precursor to the target alcohol. The choice of sodium borohydride (NaBH₄) as the reducing agent is predicated on its mild nature and high selectivity for aldehydes and ketones, which minimizes the risk of over-reduction or side reactions.[4][5] Methanol is selected as the solvent due to its ability to dissolve both the substrate and the reducing agent, and it also serves as a proton source during the work-up.

Materials:

-

3-(pyrrol-1-yl)thiophene-2-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(pyrrol-1-yl)thiophene-2-carbaldehyde (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The portion-wise addition is crucial to control the exothermic reaction and prevent the uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

-

Work-up: Once the reaction is complete, cool the mixture again to 0 °C and quench the excess NaBH₄ by the slow addition of a saturated aqueous solution of ammonium chloride. This step is critical for neutralizing the basic alkoxide intermediate and decomposing the remaining reducing agent.

-

Extraction: Remove the methanol under reduced pressure. To the resulting aqueous residue, add dichloromethane to extract the organic product. Perform the extraction three times to ensure complete recovery of the product.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. The drying step is essential to remove any residual water before solvent evaporation. Filter the drying agent and wash it with a small amount of dichloromethane.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent. The choice of eluent polarity is determined by preliminary TLC analysis to achieve optimal separation.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Structural Elucidation and Spectroscopic Analysis

A thorough structural analysis using a combination of spectroscopic techniques is imperative to confirm the successful synthesis and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole and thiophene rings, as well as the methylene protons of the hydroxymethyl group and the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern on the heterocyclic rings.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the pyrrole and thiophene rings, as well as the methylene carbon, will be characteristic of their electronic environment.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to be observed include:

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

-

C-H stretching vibrations for the aromatic rings typically appear around 3100 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1400-1600 cm⁻¹ region.

-

The C-O stretching vibration of the primary alcohol is expected in the 1000-1050 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (179.24 g/mol ). The fragmentation pattern can provide further structural confirmation.

Applications in Drug Discovery and Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The presence of two distinct heterocyclic rings offers multiple points for chemical modification to optimize pharmacological properties. The hydroxymethyl group serves as a convenient handle for further functionalization, allowing for the introduction of various pharmacophores to modulate activity, selectivity, and pharmacokinetic profiles.

Derivatives of pyrrole and thiophene have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. Therefore, libraries of compounds based on the this compound core can be synthesized and screened against various biological targets to identify novel drug candidates.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, synthesis, and characterization of this compound. The detailed synthetic protocol, based on the reduction of the corresponding aldehyde, offers a reliable method for its preparation. The outlined spectroscopic techniques are essential for the rigorous structural confirmation and purity assessment of the synthesized compound. The versatile nature of this molecule, with its combination of two important pharmacophores and a readily functionalizable group, makes it a valuable tool for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the chemical space around this scaffold holds significant promise for the development of novel therapeutic agents.

References

-

Gibbons, D., Emandi, G., & Senge, M. O. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1463–1466. [Link]

- Gürdere, M. B., Budak, Y., & Ceylan, M. (2008). Synthesis of 2,3,4,5-Tetraphenylfuran,-thiophene and-pyrrole from Toluene. Asian Journal of Chemistry, 20(2), 1425.

- Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer Science & Business Media.

-

MySkinRecipes. (n.d.). (3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol. Retrieved January 21, 2026, from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Perumalla, S. R., & Garlapati, T. R. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. Bioresource technology, 196, 731-734. [Link]

- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.

- Tighine, A., & Amri, H. (2018).

- Trofimov, B. A., & Schmidt, E. Y. (2009). Advances in the chemistry of pyrrole. Accounts of chemical research, 42(3), 424-434.

Sources

- 1. This compound [oakwoodchemical.com]

- 2. This compound [P85802] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. asianpubs.org [asianpubs.org]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Solubility and Stability of 3-(Pyrrol-1-yl)thiophene-2-methanol

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of 3-(pyrrol-1-yl)thiophene-2-methanol (CAS No. 107073-27-8)[1][2][3][4], a heterocyclic compound of interest for researchers, scientists, and drug development professionals. While specific experimental data for this molecule is not extensively published, this document establishes a robust, scientifically-grounded approach based on the known physicochemical properties of its constituent pyrrole and thiophene moieties. It details predictive insights, step-by-step experimental protocols for solubility and stability assessment, and the development of a stability-indicating analytical method. The methodologies described herein are designed to provide the foundational data required for advancing novel chemical entities through the development pipeline.

Introduction and Molecular Overview

This compound is a bifunctional heterocyclic compound featuring a pyrrole ring linked to a thiophene ring, which is further substituted with a hydroxymethyl group. Its molecular formula is C₉H₉NOS, and it has a molecular weight of 179.24 g/mol [2][3]. The unique arrangement of these functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for any application, as these parameters directly influence bioavailability, formulation, storage conditions, and shelf-life[5][6].

Molecular Structure:

-

Thiophene Ring: A five-membered aromatic heterocycle containing sulfur. Thiophene is generally more aromatic and stable than pyrrole or furan[7][8].

-

Pyrrole Ring: A five-membered aromatic heterocycle containing nitrogen. The lone pair of electrons on the nitrogen atom participates in the aromatic system, which makes pyrrole susceptible to oxidation and polymerization, particularly under acidic conditions[8][9].

-

Hydroxymethyl Group (-CH₂OH): A polar functional group that can participate in hydrogen bonding, which is expected to enhance aqueous solubility[10]. This group is also a potential site for oxidation to an aldehyde or carboxylic acid.

The interplay between the polar hydroxymethyl group and the largely nonpolar aromatic rings will govern the molecule's solubility profile. The inherent reactivity of the pyrrole moiety is a primary consideration for its chemical stability.

Aqueous Solubility Assessment

Aqueous solubility is a critical determinant of a compound's behavior in biological systems and formulations. For this compound, we can predict moderate to low aqueous solubility due to the hydrophobic nature of the fused heterocyclic rings, partially offset by the hydrophilic hydroxymethyl group. A definitive assessment requires empirical testing. The "gold standard" for determining equilibrium solubility is the shake-flask method [11][12].

Predicted Solubility Profile

-

pH-Dependence: The molecule does not contain strongly acidic or basic functional groups expected to ionize within the physiological pH range. Therefore, its solubility is predicted to be largely independent of pH. However, extreme pH conditions could induce degradation, which might affect solubility measurements.

-

Solvent Selection: Due to its structure, the compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. These are often used to create stock solutions for biological assays.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of the compound in various aqueous media.

Objective: To measure the saturation concentration of this compound in different aqueous buffers.

Materials:

-

This compound (solid powder)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Citrate buffer, pH 4.5

-

Deionized water

-

Orbital shaker with temperature control

-

Microcentrifuge or filtration apparatus (e.g., 0.22 µm PVDF syringe filters)

-

Calibrated analytical balance

-

HPLC-UV system for quantification

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials (in triplicate for each condition). An amount that ensures solid material remains after equilibration is crucial[13].

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous medium (PBS, citrate buffer, water) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a consistent speed (e.g., 300 RPM) at a controlled temperature (e.g., 25°C or 37°C). Allow the mixture to shake for at least 24 to 48 hours to ensure equilibrium is reached[13].

-

Phase Separation: After equilibration, let the vials stand to allow undissolved solid to settle. Separate the saturated supernatant from the excess solid by either centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the solution through a 0.22 µm filter[11][13]. Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

-

Create a calibration curve by making serial dilutions of the stock solution in the same aqueous medium used for the solubility test.

-

Analyze the saturated supernatant samples and the calibration standards using a validated HPLC-UV method (see Section 4).

-

Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.

-

Data Presentation

The results should be compiled into a clear, structured table.

| Solvent System | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation | Mean Solubility (µM) |

| Deionized Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Citrate Buffer (pH 4.5) | 25 | |||

| PBS (pH 7.4) | 37 |

Workflow for Solubility Determination

Caption: Shake-Flask Solubility Assessment Workflow.

Chemical Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method[5][6]. These studies expose the compound to stress conditions more severe than those encountered during routine storage[14].

Predicted Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

-

Acid-Catalyzed Polymerization: The pyrrole ring is notoriously unstable in acidic conditions and can undergo polymerization.

-

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. The hydroxymethyl group can also be oxidized to an aldehyde and then to a carboxylic acid. The thiophene sulfur atom can be oxidized to a sulfoxide or sulfone under strong oxidative conditions.

-

Photodegradation: Aromatic heterocyclic systems can be sensitive to UV or visible light, leading to complex degradation pathways.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and identify major degradation products.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in acetonitrile or methanol)

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% and 30%

-

Photostability chamber (compliant with ICH Q1B guidelines)[15][16]

-

Oven for thermal stress testing

Methodology: A solution of the compound is subjected to the following conditions. The goal is to achieve 10-20% degradation of the parent compound[17].

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. If no degradation occurs after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60-80°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. If no degradation occurs, repeat with 1 M NaOH and/or heat.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store protected from light at room temperature. If needed, increase the concentration to 30% H₂O₂.

-

Thermal Degradation: Store a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C) for a defined period.

-

Photostability: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B[16][18]. A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis:

-

At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including the unstressed control, using a stability-indicating HPLC method (see Section 4).

-

Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Presentation

Summarize the findings in a table to provide a clear overview of the compound's lability.

| Stress Condition | Conditions Applied | Time (hours) | % Assay of Parent Compound | Number of Degradants Observed | Observations (e.g., color change) |

| Acid Hydrolysis | 0.1 M HCl, RT | 24 | |||

| Base Hydrolysis | 0.1 M NaOH, RT | 24 | |||

| Oxidation | 3% H₂O₂, RT | 24 | |||

| Thermal (Solid) | 80°C | 48 | |||

| Thermal (Solution) | 80°C | 48 | |||

| Photolytic | ICH Q1B | - |

Potential Degradation Pathways

Caption: Plausible degradation routes for the compound.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent compound from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is the standard choice for this purpose[19][20][21].

Objective: To develop a reversed-phase HPLC method with UV detection that can resolve this compound from all potential impurities and degradation products generated during forced degradation studies.

Starting Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities[19].

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Gradient: Start with a low percentage of organic phase (e.g., 10% B) and ramp up to a high percentage (e.g., 95% B) over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector. A wavelength should be chosen where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.

-

Column Temperature: 30°C.

Method Validation: The specificity of the method is demonstrated by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using a PDA detector should be performed on the parent peak in the presence of its degradants to confirm that it is not co-eluting with any other species.

Conclusion

This guide provides a comprehensive, predictive, and methodological framework for evaluating the solubility and stability of this compound. By following the detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies, researchers can generate the critical data needed for informed decision-making in drug discovery and development. The establishment of a robust, stability-indicating HPLC method is paramount and serves as the analytical backbone for these assessments. This structured approach ensures scientific rigor and provides a solid foundation for the future development of this promising chemical entity.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH Harmonised Tripartite Guideline. Available from: [Link]

-

Aman W, Thoma K. ICH guideline for photostability testing: aspects and directions for use. Pharmazie. 2003 Dec;58(12):877-80. Available from: [Link]

-

STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012 Sep 1. Available from: [Link]

-

ICH Q1B Requirements for Photostability Testing. Atlas Material Testing Technology. 2021 Dec 13. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. Available from: [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]

-

Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences. 2016. Available from: [Link]

-

Stability Indicating HPLC Method Development: A Review. ResearchGate. 2012. Available from: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2013. Available from: [Link]

-

How do you perform the shake flask method to determine solubility? Quora. 2017 Apr 27. Available from: [Link]

-

Forced Degradation Studies. MedCrave online. 2016 Dec 14. Available from: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 2018 Aug 31. Available from: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. 2022 Apr 18. Available from: [Link]

-

Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. 2021. Available from: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

-

1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available from: [Link]

-

Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. ResearchGate. 2022. Available from: [Link]

-

Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Semantic Scholar. 2006. Available from: [Link]

-

Reactions of Pyrrole, Furan, and Thiophene. Pearson+. Available from: [Link]

-

A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diel. Semantic Scholar. Available from: [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available from: [Link]

-

What is basicity order of thiophene pyrrole and furan? Quora. 2016 Nov 8. Available from: [Link]

-

Predicting Drug Solubility Using Different Machine Learning Methods. arXiv. 2024. Available from: [Link]

-

Prediction of drug solubility from structure. ResearchGate. 2002. Available from: [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs. National Institutes of Health. 2021. Available from: [Link]

-

This compound. Oakwood Chemical. Available from: [Link]

-

This compound | 107073-27-8. Oakwood Chemical. Available from: [Link]

-

(3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol. MySkinRecipes. Available from: [Link]

-

This compound. CHEMICAL POINT. Available from: [Link]

-

2-thienyl methanol. The Good Scents Company. Available from: [Link]

Sources

- 1. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 2. This compound [oakwoodchemical.com]

- 3. (3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol [myskinrecipes.com]

- 4. chemicalpoint.eu [chemicalpoint.eu]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. quora.com [quora.com]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. ema.europa.eu [ema.europa.eu]

- 17. biopharminternational.com [biopharminternational.com]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. ijpsr.com [ijpsr.com]

- 21. irjpms.com [irjpms.com]

The Pyrrole-Thiophene Motif: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Properties, Synthesis, and Therapeutic Potential of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol (CAS 107073-27-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Central to this endeavor is the identification and strategic utilization of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to multiple biological targets, thereby serving as versatile platforms for drug discovery. The fusion of pyrrole and thiophene rings, as exemplified by the compound [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol, represents one such promising structural motif. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of this compound, positioning it as a valuable building block for the development of next-generation therapeutics.

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of numerous natural products and FDA-approved drugs, prized for its unique electronic properties and ability to engage in various biological interactions.[1] Similarly, the thiophene ring, a sulfur-containing isostere of benzene, is a well-established pharmacophore in a multitude of approved pharmaceuticals, offering advantages in terms of metabolic stability and target engagement.[2] The combination of these two privileged structures in a single molecule, augmented by a reactive methanol group, presents a compelling starting point for the design of novel drug candidates across a spectrum of therapeutic areas.

Physicochemical Properties of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing its solubility, permeability, and metabolic stability. The key properties of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 107073-27-8 | MySkinRecipes[3] |

| Molecular Formula | C₉H₉NOS | MySkinRecipes[3] |

| Molecular Weight | 179.24 g/mol | MySkinRecipes[3] |

| IUPAC Name | [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol | |

| MDL Number | MFCD00052578 | MySkinRecipes[3] |

| Storage | Room temperature | MySkinRecipes[3] |

Synthesis and Chemical Reactivity

The synthesis of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol can be approached through several synthetic routes. A plausible and efficient method involves the initial construction of the 3-(pyrrol-1-yl)thiophene core, followed by functionalization at the 2-position. A representative synthetic workflow is outlined below.

Figure 1: Proposed synthetic workflow for [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol.

Experimental Protocol: Synthesis of a Related Pyrrole-Thiophene Scaffold

Step 1: Condensation

-

To a solution of 2-acetylthiophene (1.0 eq) in a 1:1 mixture of methanol and water, add 2-pyrrole-carbaldehyde (1.0 eq).

-

Add a catalytic amount of sodium hydroxide (0.1 eq).

-

Stir the reaction mixture at room temperature until a precipitate forms.

-

Filter the precipitate and wash with cold methanol.

Step 2: Reduction (Hypothetical for target molecule)

-

Suspend the resulting intermediate (or the corresponding carbaldehyde) in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent, for example, sodium borohydride, portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired alcohol.

The methanol group of the target compound is a key functional handle for further chemical modifications. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted to a variety of esters and ethers, allowing for the exploration of a diverse chemical space in structure-activity relationship (SAR) studies.

Therapeutic Potential and Applications in Drug Discovery

The true value of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol lies in its potential as a scaffold for the development of novel therapeutic agents. Both pyrrole and thiophene moieties are integral components of numerous drugs with a wide range of biological activities.[5][6]

Kinase Inhibition

A significant area of interest for pyrrole-containing compounds is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[7] The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine (a key component of ATP), has proven to be a particularly successful framework for the development of ATP-competitive kinase inhibitors.[7]

Derivatives of [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol could be elaborated to incorporate a pyrimidine ring, thereby accessing the pyrrolo[2,3-d]pyrimidine core and targeting various kinases. For instance, pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory effects against FMS kinase, a target in cancer and inflammatory diseases.[8]

Figure 2: Conceptual diagram of a pyrrole-thiophene derivative acting as a kinase inhibitor.

Anti-inflammatory and Anticancer Applications

The pyrrole and thiophene heterocycles are present in a number of non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.[5][9] The structural and electronic properties of these rings allow for favorable interactions with the active sites of enzymes such as cyclooxygenases (COX) and various protein kinases implicated in cancer progression. The versatility of the [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol scaffold allows for the design of derivatives that could potentially modulate these targets.

Suppliers

For researchers and drug development professionals looking to acquire [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol, several chemical suppliers offer this compound. It is advisable to contact these suppliers directly for the most up-to-date information on availability, purity, and pricing.

Conclusion

The compound [3-(1H-pyrrol-1-yl)thiophen-2-yl]methanol, with its constituent pyrrole and thiophene rings, represents a privileged scaffold with significant potential in medicinal chemistry. While direct biological data for this specific molecule is emerging, the well-established therapeutic relevance of its core components strongly suggests its utility as a versatile starting point for the development of novel kinase inhibitors, anti-inflammatory agents, and anticancer drugs. The synthetic accessibility and the presence of a functionalizable methanol group further enhance its appeal for the construction of diverse compound libraries. As the demand for innovative therapeutics continues to grow, the exploration of such promising scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

- Meher, C.P., Sethy, S.P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW.

- Asif, M. (2014). A review on structure-activity relationship of thiophene derivatives of biological interest. Sulfur Reports, 3(5).

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2018). Synthesis of pyrrolo[2,3-d]pyrimidines containing thiophene groups.

- El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Science OA, 4(6), FSO296.

- Radi, M., & Schenone, S. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(15), 1546-1567.

- Szymańska, E., & Gornowicz, A. (2022).

- Al-Anazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324.

- Al-Anazi, M. M., & Rahman, A. F. M. M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.

- Ocak, Z., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

- Yang, T. H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 11(3), 67-72.

- Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Journal of Heterocyclic Chemistry.

- Abdel-Wahab, B. F., et al. (2012). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 17(8), 9184-9199.

- Poindexter, G. S., et al. (2001). Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(22), 3633-3642.

- Dias Bianco, M. C. A., et al. (2024). Examples of drugs containing pyrrole moieties approved by the FDA.

- Ocak, Z., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone.

- Li Petri, G., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 187, 111952.

- Bouyahya, A., et al. (2023). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molecules, 28(18), 6617.

-

The Good Scents Company. (n.d.). 2-thienyl methanol thiophen-2-ylmethanol. Retrieved from [Link]

-

GlobalChemMall. (n.d.). (3-pyrrol-1-ylthiophen-2-yl)methanol. Retrieved from [Link]

- Yılmaz, F., & Tanyeli, C. (2007). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Eurasian Journal of Chemistry, 4(1), 58-62.

-

MySkinRecipes. (n.d.). (3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Thiophenemethanol. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 3-(Pyrrol-1-yl)thiophene-2-methanol. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. (3-(1H-Pyrrol-1-yl)thiophen-2-yl)methanol [myskinrecipes.com]

- 4. Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. researchgate.net [researchgate.net]

- 7. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | Oakwood Chemical [discoveroakwoodchemical.com]

- 11. globalchemmall.com [globalchemmall.com]

A Theoretical Investigation into the Electronic Structure of 3-(pyrrol-1-yl)thiophene-2-methanol: A Guide for Researchers

Introduction: Unveiling the Electronic Landscape of a Promising Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, molecules integrating both pyrrole and thiophene rings are of significant interest due to their diverse biological activities and unique electronic properties. 3-(pyrrol-1-yl)thiophene-2-methanol emerges as a noteworthy scaffold, combining the electron-rich nature of the pyrrole ring with the versatile chemistry of the thiophene moiety. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and organic electronics.

This in-depth technical guide provides a comprehensive theoretical framework for elucidating the electronic characteristics of this compound. We will delve into the core principles of its molecular architecture, explore the nature of its frontier molecular orbitals, and present a validated computational protocol for researchers to replicate and expand upon these findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel therapeutics and functional materials.

Molecular Geometry and Conformational Landscape

The electronic properties of a molecule are intrinsically linked to its three-dimensional structure. For this compound, the relative orientation of the pyrrole and thiophene rings, as well as the conformation of the hydroxymethyl group, dictates the extent of π-conjugation and, consequently, the electronic communication between the two heterocyclic systems.

The molecule is largely planar, though some out-of-plane deviation is expected to minimize steric hindrance between the rings and the substituent. The dihedral angle between the mean planes of the pyrrole and thiophene rings is a critical parameter. A smaller dihedral angle would suggest a higher degree of conjugation, leading to a more delocalized π-electron system. In similar structures, such as (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, the molecule is essentially planar, which supports the likelihood of a relatively planar conformation for our target molecule[1].

The orientation of the hydroxymethyl group at the C2 position of the thiophene ring introduces further conformational possibilities. Intramolecular hydrogen bonding between the hydroxyl proton and the sulfur atom of the thiophene or the nitrogen of the pyrrole is a possibility that could stabilize specific conformations and influence the electronic distribution.

Frontier Molecular Orbitals: The Heart of Reactivity and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in determining a molecule's chemical reactivity and its electronic absorption properties. The energy, shape, and localization of these frontier orbitals provide invaluable insights.

-

HOMO: The HOMO represents the ability of a molecule to donate an electron. For this compound, the HOMO is expected to be delocalized across both the pyrrole and thiophene rings, with significant contributions from the electron-rich π-systems of these heterocycles. The nitrogen atom of the pyrrole and the sulfur atom of the thiophene will likely have a substantial contribution to the HOMO, making these regions susceptible to electrophilic attack. Studies on pyrrole, furan, and thiophene have shown that the HOMO is the primary site for electrophilic substitution[2].

-

LUMO: The LUMO, conversely, indicates the ability of a molecule to accept an electron. The LUMO is anticipated to be distributed over the conjugated system, with potentially larger coefficients on the thiophene ring, which is generally less electron-rich than pyrrole. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and its electronic transition energies. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which is relevant for applications in organic electronics and photochemistry. The HOMO-LUMO gap in oligomers of pyrrole and thiophene has been shown to be related to their aromaticity and can be used to predict their properties[3][4].

The presence of the hydroxymethyl substituent is expected to have a modest influence on the frontier orbital energies. Being a weakly electron-donating group, it may slightly raise the energy of the HOMO.

Computational Protocol: A Validated Workflow

To provide a robust and reproducible theoretical analysis of this compound, we propose the following computational workflow based on Density Functional Theory (DFT), a widely used and reliable method for studying the electronic structure of organic molecules[5][6].

Step-by-Step Methodology

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or any other reputable quantum chemistry package.

-

Method: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules.

-

Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point for geometry optimizations of molecules containing first and second-row elements.

-

Procedure: Perform a full geometry optimization without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Validation: Confirm that the optimized structure corresponds to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

-

Electronic Structure Analysis:

-

Method: Using the optimized geometry from the previous step, perform a single-point energy calculation at the same level of theory (B3LYP/6-31G(d,p)).

-

Properties to Calculate:

-

Frontier Molecular Orbitals (HOMO and LUMO): Visualize the orbitals to understand their spatial distribution and identify regions of high electron density.

-

Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Natural Bond Orbital (NBO) Analysis: Investigate charge distribution, hybridization, and potential intramolecular interactions like hydrogen bonding.

-

-

-

Excited State Analysis (Optional but Recommended):

-

Method: Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-31G(d,p) level.

-

Procedure: Calculate the first few singlet electronic transitions to predict the UV-Vis absorption spectrum. This will provide information about the energies of electronic excitations and the nature of the orbitals involved in these transitions.

-

Computational Workflow Diagram

Caption: A flowchart illustrating the recommended computational workflow for the theoretical study of this compound.

Predicted Electronic Properties: A Quantitative Summary

Based on the proposed computational protocol and knowledge from related pyrrole-thiophene systems, we can anticipate the following electronic properties for this compound. The exact values would be obtained from the calculations.

| Property | Predicted Characteristic | Rationale |

| HOMO Energy | Relatively High | The electron-rich nature of the pyrrole and thiophene rings contributes to a high-energy HOMO, indicating good electron-donating ability. |

| LUMO Energy | Moderately Low | The conjugated π-system allows for a relatively low-lying LUMO, suggesting it can act as an electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Moderate | The gap is expected to be smaller than that of the individual pyrrole and thiophene monomers due to extended conjugation, but not as small as in highly extended polymeric systems. |

| Dipole Moment | Non-zero | The presence of heteroatoms (N, S, O) and the non-symmetrical arrangement will result in a significant molecular dipole moment. |

| Electron Density | Highest on N and S atoms | The lone pairs of electrons on the nitrogen and sulfur atoms will lead to localized regions of high electron density. The oxygen of the hydroxymethyl group will also be an electron-rich center. |

Visualizing Key Electronic Interactions

The interplay between the different functional groups within this compound is crucial for its overall electronic behavior. A diagram illustrating these potential interactions can aid in understanding its structure-property relationships.

Caption: A diagram illustrating the key electronic interactions within the this compound molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical approach to investigate the electronic structure of this compound. By employing the detailed computational protocol, researchers can gain deep insights into the molecule's frontier orbitals, charge distribution, and potential for intermolecular interactions. This knowledge is instrumental for the rational design of new drug candidates, as it can inform on potential binding modes with biological targets, and for the development of novel organic materials with tailored electronic properties.

Future theoretical studies could expand on this work by:

-

Investigating the effects of different substituents on the pyrrole and thiophene rings to modulate the electronic properties.

-

Simulating the molecule's behavior in different solvent environments to understand the role of solvation on its conformation and electronic structure.

-

Performing molecular docking studies with relevant biological targets to predict binding affinities and modes of action for potential therapeutic applications.

By combining rigorous computational analysis with experimental validation, the full potential of the this compound scaffold can be unlocked, paving the way for exciting discoveries in medicine and materials science.

References

- Moran, D., et al. (2003). The predictive power of aromaticity: quantitative correlation between aromaticity and ionization potentials and HOMO–LUMO gaps in oligomers of benzene, pyrrole, furan, and thiophene. RSC Publishing.

- Scholars Middle East Publishers. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars Middle East Publishers.

-

Groom, C. R., et al. (2018). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Gomes, J. A. N. F., & Rebelo, S. L. H. (2020). A Computational Study of the Relative Aromaticity of Pyrrole, Furan, Thiophene and Selenophene, and Their Diels-Alder Stereoselectivity. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Plot of energy gap (ΔE) of HOMO and LUMO frontier orbitals for Pyr, Fur and Thi. ResearchGate. [Link]

-

Imperial College London. (n.d.). HOMO-LUMO approach to Electrophilic reactivity in Heterocyclic Rings. Imperial College London. [Link]

-

Khan, I., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]

-

Frontiers. (2022). Theoretical analysis of expanded porphyrins: Aromaticity, stability, and optoelectronic properties. Frontiers in Chemistry. [Link]

-